N-(3-chlorobenzyl)-3,6,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Chlorophenyl)methyl]-3,6,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is a fused aromatic ring system, and is substituted with a chlorophenyl group, a pyridinyl group, and multiple methyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chlorophenyl)methyl]-3,6,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is used to form carbon-carbon bonds between the benzofuran core and the chlorophenyl group . This reaction requires a palladium catalyst, a boronic acid derivative, and a base under mild conditions.
Another approach involves the nucleophilic substitution reaction where the pyridinyl group is introduced to the benzofuran core. This step often requires the use of a strong base and an appropriate leaving group to facilitate the substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chlorophenyl)methyl]-3,6,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
N-[(3-Chlorophenyl)methyl]-3,6,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N-[(3-Chlorophenyl)methyl]-3,6,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Properties
Molecular Formula |
C24H21ClN2O2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3,6,7-trimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H21ClN2O2/c1-15-10-11-20-17(3)23(29-22(20)16(15)2)24(28)27(21-9-4-5-12-26-21)14-18-7-6-8-19(25)13-18/h4-13H,14H2,1-3H3 |
InChI Key |
JPFUHQRXLOQCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC(=CC=C3)Cl)C4=CC=CC=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.